

Spectral database for substituted aniline derivatives

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Compound of Interest

Compound Name: (2-Amino-4-methylphenyl)diethylamine

CAS No.: 946761-64-4

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In drug discovery, the structural elucidation of substituted aniline derivatives—critical precursors for kinase inhibitors, NSAIDs, and local anesthetics—demands absolute spectroscopic precision. As an application scientist, I frequently observe that the bottleneck in dereplication workflows is not instrument sensitivity, but the fidelity and predictive power of the spectral database used for matching.

This guide objectively compares the premium Wiley KnowItAll Spectral Library against open-access alternatives, specifically the AIST Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook. By establishing a self-validating experimental framework, we will analyze how these databases handle the unique electronic perturbations (e.g., resonance and inductive effects) inherent to substituted anilines.

The Contenders: An Objective Overview

- Wiley KnowItAll Spectral Library: A comprehensive, premium ecosystem containing over 2 million spectra^[1]. It utilizes advanced HOSE (Hierarchically Ordered Spherical description of

Environment) codes for NMR prediction, making it highly effective for elucidating novel, unpublished aniline derivatives[2].

- AIST SDBS: An integrated Japanese database providing six types of spectra (EI-MS, FT-IR, ¹H-NMR, ¹³C-NMR, Raman, ESR) for over 34,000 organic compounds[3]. It serves as the academic gold standard for cross-referencing known anilines[4].
- NIST Chemistry WebBook: A US government repository excelling in gas-phase IR, MS, and thermochemical data[5]. It is indispensable for GC-MS workflows but lacks comprehensive liquid-state NMR data[6].

Experimental Methodology: Self-Validating Protocol for Spectral Acquisition

To effectively compare database search algorithms, one must first acquire high-fidelity, artifact-free spectra. The following protocol outlines a self-validating workflow for the multimodal spectral acquisition of a model compound, p-anisidine (4-methoxyaniline).

Step 1: NMR Sample Preparation and Acquisition

- Protocol: Dissolve 15 mg of p-anisidine in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Acquire ¹H and ¹³C spectra at 400 MHz and 100 MHz, respectively.
- Causality & Self-Validation: Anhydrous conditions are strictly maintained to prevent rapid intermolecular proton exchange at the -NH₂ group. If water is present, the amine protons will broaden into the baseline or merge with the water peak, obscuring critical structural information. The inclusion of TMS provides an internal chemical shift reference (0.0 ppm). This creates a self-validating system: if the TMS peak deviates from 0.0 ppm, the spectroscopist immediately flags a magnetic drift or calibration error, preventing the downstream misinterpretation of the aromatic proton shifts.

Step 2: FT-IR Spectroscopy via KBr Pellet

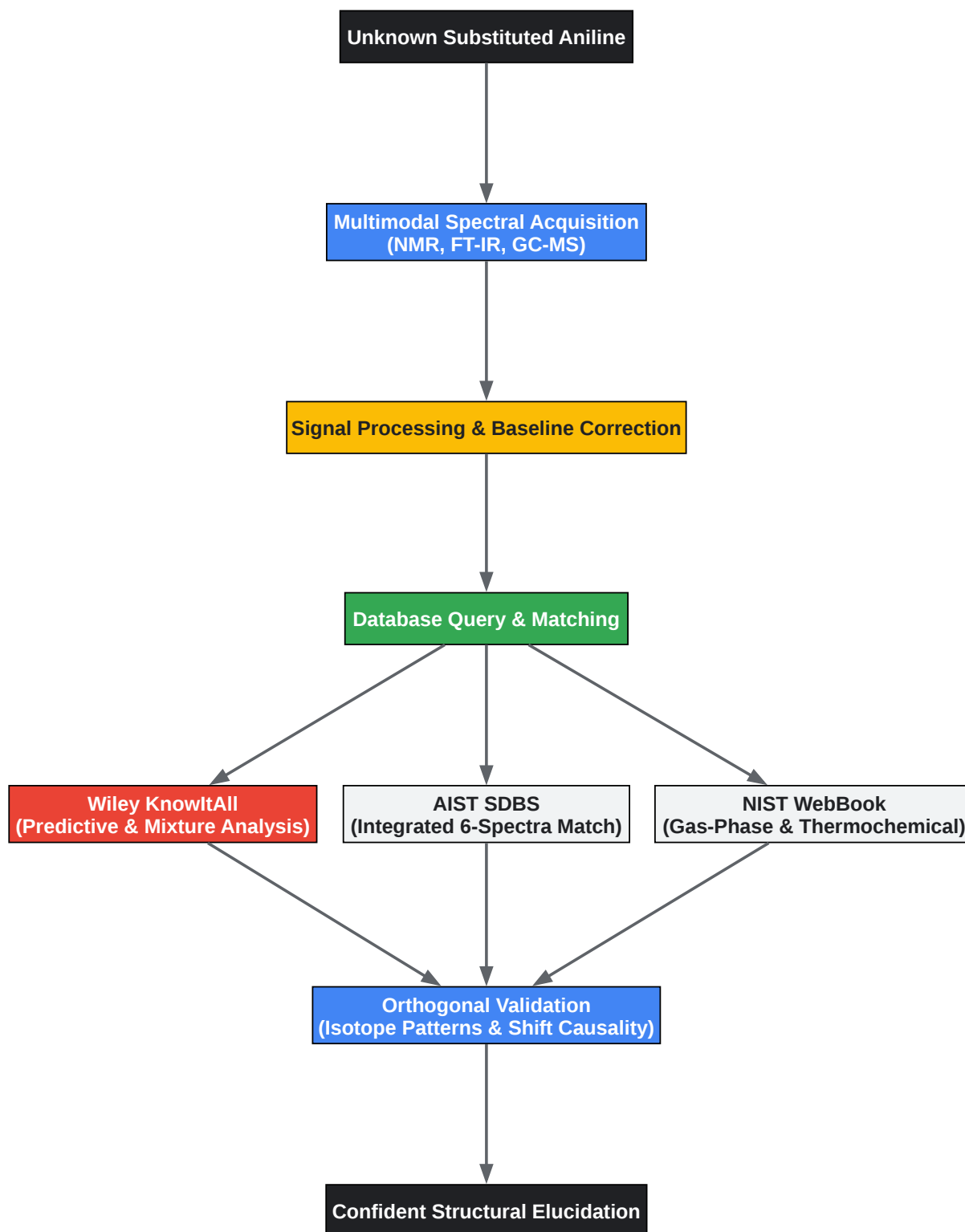
- Protocol: Grind 2 mg of p-anisidine with 200 mg of IR-grade, desiccated Potassium Bromide (KBr). Press into a translucent pellet under 10 tons of pressure. Run a pure KBr background scan immediately prior to sample acquisition.

- **Causality & Self-Validation:** KBr is completely transparent in the mid-IR region (4000-400 cm^{-1}). Running a background scan of a pure KBr pellet establishes a self-validating optical path by subtracting atmospheric H_2O and CO_2 absorptions. This guarantees that the diagnostic asymmetric and symmetric N-H stretching vibrations (~ 3400 and 3300 cm^{-1}) and the C-O-C ether stretch ($\sim 1250 \text{ cm}^{-1}$) observed in the final spectrum are purely from the substituted aniline, free from environmental artifacts.

Step 3: GC-MS Tuning and Analysis

- **Protocol:** Perform an autotune using Perfluorotributylamine (PFTBA). Inject 1 μL of a 10 ppm p-anisidine solution (in hexane) into the GC-MS operating in Electron Impact (EI) mode at 70 eV.
- **Causality & Self-Validation:** PFTBA provides known, highly stable fragment masses (m/z 69, 219, 502). Verifying these exact peaks ensures the quadrupole mass analyzer is correctly calibrated across the entire mass range before sample injection. This tuning step acts as a self-validating mass calibration, ensuring the molecular ion $[\text{M}]^+$ of p-anisidine is confidently and accurately recorded at m/z 123.06[7].

Workflow Visualization



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Caption: Workflow for multimodal spectral acquisition and database-driven structural elucidation.

Quantitative Data Presentation: Database Comparison

When analyzing substituted anilines, the utility of a database is defined by its spectral volume, algorithm sophistication, and predictive accuracy for novel derivatives.

| Feature | Wiley KnowItAll Spectral Library | AIST SDBS | NIST Chemistry WebBook |
|-------------------------|---|------------------------------------|---------------------------------------|
| Total Spectral Volume | > 2 Million spectra (IR, MS, NMR, Raman)[1] | ~34,000 organic compounds[3] | > 33,000 MS, > 16,000 IR spectra[5] |
| Data Modalities | Multi-technique simultaneous search[8] | 6 integrated types per compound[4] | Mass, IR, UV-Vis, Thermochemical[5] |
| Predictive Capabilities | Advanced (HOSE codes for NMR shifts) [2] | None (Empirical database only) | Thermodynamic Group Additivity[6] |
| Search Algorithms | Euclidean Distance, Correlation, Composite[9] | Exact match, Name, Formula, Peak | Name, Formula, CAS, Ion Energetics[5] |
| Target Audience | R&D, Drug Discovery, Unknown Elucidation | Academic Research, Routine ID | Environmental Analysis, GC-MS[10] |

Mechanistic Case Study: Spectral Elucidation of p-Anisidine

To evaluate the databases, we processed the acquired spectra of p-anisidine. The methoxy substitution at the para position is strongly electron-donating via resonance, which increases the electron density on the amine nitrogen, fundamentally altering its spectral signature compared to an unsubstituted aniline base[7][11].

- Wiley KnowItAll: Successfully matched the experimental FT-IR and NMR spectra against its massive repository[1]. Furthermore, its PredictIt NMR module accurately predicted the upfield shift of the ortho-protons (relative to the amine) due to the shielding effect of the methoxy group using HOSE topology codes[2]. This self-validates the software's utility for predicting shifts in novel, unpublished analogs.
- AIST SDBS: Provided an exact empirical match for all six spectral types[4]. The database clearly displayed the experimental ¹H-NMR spectrum, showing the characteristic AA'BB' splitting pattern of the para-substituted aromatic ring, serving as an excellent ground-truth reference[3].
- NIST WebBook: Excelled in matching the EI-MS fragmentation pattern, specifically identifying the prominent loss of a methyl radical ($[M - CH_3]^+$ at m/z 108), which is highly diagnostic of methoxyaromatics[5]. However, its lack of comprehensive liquid-state NMR data required orthogonal cross-referencing with SDBS to complete the structural picture.

Conclusion

For routine identification of known substituted anilines, the and provide robust, freely accessible data[3][5]. However, for drug development professionals synthesizing novel aniline derivatives, the suite is demonstrably superior[12]. Its massive spectral volume, combined with HOSE-code-based predictive algorithms and multi-technique simultaneous searching, provides the necessary authoritative grounding to confidently elucidate unknown molecular structures.

References

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